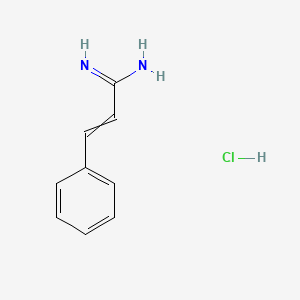

3-Phenyl-acrylamidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylprop-2-enimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIRTJVRBRTVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Amidine Functional Group

The amidine group (-C(=NH)NH2) is a key determinant of the chemical character of 3-phenyl-acrylamidine hydrochloride. Its reactivity is characterized by its basicity, the nucleophilic nature of its nitrogen atoms, and the electrophilic character of the amidine carbon.

Basicity and Protonation Equilibria of 3-Phenyl-acrylamidines

The equilibrium for the protonation of 3-phenyl-acrylamidine is illustrated below:

The phenyl group, being weakly electron-withdrawing, is expected to slightly decrease the basicity of the amidine compared to an unsubstituted alkylamidine.

Nucleophilic Character of the Imine Nitrogen

The imine nitrogen atom in the amidine group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. However, the delocalization of this lone pair into the π-system of the C=N bond can reduce its nucleophilicity compared to a simple amine. The lone pair on the amide-like nitrogen is even less nucleophilic due to its participation in resonance with the C=N double bond. reddit.com In the context of 3-phenyl-acrylamidine, the nucleophilicity of the imine nitrogen is a crucial factor in many of its reactions.

Electrophilic Activation and Reactivity at the Carbonyl Analog

The carbon atom of the amidine group is analogous to a carbonyl carbon and exhibits electrophilic character. This electrophilicity is enhanced upon activation. For instance, α,β-unsaturated amides, which are structurally related to 3-phenyl-acrylamidine, can be activated by Lewis acids or superacids to enhance their electrophilicity and promote reactions with weak nucleophiles. organic-chemistry.org This activation renders the amidine carbon more susceptible to nucleophilic attack. While specific studies on the electrophilic activation of 3-phenyl-acrylamidine are scarce, it is plausible that similar activation strategies could be employed to modulate its reactivity.

Intermolecular Reactions

The presence of both nucleophilic and electrophilic centers, as well as a reactive double bond, allows this compound to participate in a variety of intermolecular reactions.

Addition Reactions to the Acrylamide (B121943) Double Bond

The acrylamide moiety in this compound features an electron-deficient α,β-unsaturated system, making the β-carbon susceptible to nucleophilic attack in a Michael-type or conjugate addition. fiveable.me This reaction is a key transformation for α,β-unsaturated carbonyl compounds and their derivatives. libretexts.org

The general mechanism for the conjugate addition of a nucleophile to the double bond of an α,β-unsaturated system is as follows:

Nucleophilic attack: A nucleophile adds to the β-carbon of the double bond.

Formation of an enolate intermediate: The attack results in the formation of a resonance-stabilized enolate ion.

Protonation: The enolate is then protonated, typically at the α-carbon, to yield the final product.

The phenyl group in the 3-position can influence the reactivity of the double bond through steric and electronic effects.

Table 1: Potential Nucleophiles for Conjugate Addition to 3-Phenyl-acrylamidine

| Nucleophile Category | Specific Examples |

| Amines | Primary and secondary amines |

| Thiols | Alkyl and aryl thiols |

| Carbanions | Grignard reagents (under specific conditions), organocuprates |

| Enolates | Ketone and ester enolates |

This table presents potential reactants based on the general reactivity of α,β-unsaturated systems.

Reactions with Electrophiles and Nucleophiles

As discussed, the amidine group provides both nucleophilic (imine nitrogen) and electrophilic (amidine carbon) sites. Therefore, 3-phenyl-acrylamidine can react with a range of electrophiles and nucleophiles.

Reactions with Electrophiles: The nucleophilic imine nitrogen can react with electrophiles such as alkyl halides and acyl chlorides. These reactions would lead to N-substituted amidine derivatives.

Reactions with Nucleophiles: The electrophilic amidine carbon can be attacked by nucleophiles, particularly after activation. Strong nucleophiles can potentially displace the amino group, although this is generally less facile than in the case of amides. The reactivity of the phenyl group itself is generally limited to electrophilic aromatic substitution under harsh conditions, as the acrylamidine (B99084) moiety is deactivating. However, reactions involving the phenyl ring are not the primary focus of this section.

Coordination Chemistry with Metal Centers (e.g., as Ligands)

While specific studies detailing the coordination chemistry of this compound with metal centers are not extensively documented in the provided search results, the presence of the amidine functional group suggests its potential to act as a ligand. Amidine derivatives are known to form coordination complexes with various metals. echemi.com The nitrogen atoms of the amidine group possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The phenyl and acryloyl substituents would influence the steric and electronic properties of the resulting metal complexes. Further research is needed to explore the specific coordination behavior of this compound with different metal ions and to characterize the resulting complexes.

Intramolecular Reactions and Rearrangements

This compound and its derivatives are versatile precursors in the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Cyclization Reactions Leading to Heterocyclic Frameworks

The reactivity of the 3-phenyl-acrylamidine moiety allows for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolones: While direct synthesis from this compound is not explicitly detailed, related pyrazolone (B3327878) derivatives are commonly synthesized through the condensation of hydrazines with β-ketoesters like ethyl acetoacetate. nih.govorientjchem.orgresearchgate.net The general synthetic approach involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. nih.gov

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved from various starting materials, including anthranilic acid and its derivatives. sapub.orgnih.govresearchgate.netresearchgate.netnih.gov The construction of the quinazolinone scaffold often involves the formation of an intermediate benzoxazinone, which then reacts with an appropriate amine. nih.govresearchgate.net

Thiazoles: Thiazole (B1198619) rings can be formed via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.comresearchgate.netnih.govgoogle.comnih.gov The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Isoxazolines: Isoxazoline (B3343090) derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. nih.gov The reaction of a chalcone (B49325) with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the isoxazoline ring. nih.gov Additionally, isoxazole-carboxamide derivatives have been synthesized through coupling reactions. nih.gov

Table 1: Heterocyclic Frameworks from 3-Phenyl-acrylamidine Derivatives and Related Compounds

| Heterocyclic Framework | General Synthetic Precursors | Key Reaction Type |

| Thieno[3,2-d]pyrimidines | Substituted thiophenes, amidine derivatives | Cyclization, Condensation nih.govnih.govresearchgate.netthepharmajournal.comsemanticscholar.org |

| Pyrazolones | Hydrazines, β-ketoesters | Condensation nih.govorientjchem.orgresearchgate.net |

| Quinazolinones | Anthranilic acid derivatives, amines | Cyclization, Condensation sapub.orgnih.govresearchgate.netresearchgate.netnih.gov |

| Thiazoles | Thioamides, α-haloketones | Hantzsch Synthesis youtube.comresearchgate.netnih.govgoogle.comnih.gov |

| Isoxazolines | Chalcones, hydroxylamine | Cycloaddition, Condensation nih.govnih.govresearchgate.netumich.edu |

Tautomerism and Isomerization Studies

The structural diversity of 3-Phenyl-acrylamidine and related compounds is further enriched by the phenomena of tautomerism and isomerization.

E/Z Isomerism: The presence of a carbon-carbon double bond in the acrylamidine scaffold allows for the existence of E/Z isomers. Studies on related hydrazone-based systems have demonstrated the possibility of isomerization between E and Z configurations, which can be influenced by factors such as protonation and thermal conditions. researchgate.net The synthesis of (E)-styrylamidines has been a focus in the development of specific receptor antagonists. researchgate.netuni-koeln.deiaea.org

Amidine Tautomerism: Amidines can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. rsc.orgrsc.org Studies on related systems, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, have utilized 15N NMR to determine the predominant tautomeric form in solution, which can be either the amino or the imino tautomer. researchgate.net The tautomeric equilibrium can be influenced by the solvent and the substituents on the amidine core. researchgate.netresearchgate.net

Mechanism of Action in Cascade and Multicomponent Reactions

3-Phenyl-acrylamidine derivatives can participate in cascade and multicomponent reactions to build complex molecular architectures efficiently. The synthesis of pyrazoles, for instance, can be achieved through multicomponent approaches, which offer advantages such as high atom economy and simplified work-up procedures. nih.gov These reactions often involve a series of sequential steps where the product of one reaction becomes the substrate for the next, all carried out in a single pot.

Kinetic and Thermodynamic Studies of Reactions Involving 3-Phenyl-acrylamidines

Understanding the kinetics and thermodynamics of reactions involving 3-Phenyl-acrylamidines is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

Reaction Rate Determination and Rate-Limiting Steps

While specific kinetic studies on reactions involving this compound are not detailed in the provided results, general principles of reaction rate determination can be applied. For instance, in the synthesis of pyrazolone derivatives, the reaction progress is often monitored using thin-layer chromatography (TLC) over a period of several hours, indicating that the reactions are not instantaneous. nih.govresearchgate.net The rate of Z to E isomerization in related hydrazone systems has been shown to be dependent on temperature. researchgate.net Future studies could focus on determining the rate constants, activation energies, and identifying the rate-limiting steps for the various cyclization and rearrangement reactions of this compound. This could involve techniques such as UV-Vis spectroscopy to monitor the concentration of reactants and products over time or computational modeling to predict transition state energies.

Activation Energy Calculations and Reaction Pathways

Theoretical and computational studies on amide hydrolysis have provided a foundational understanding of the reaction mechanisms and associated energy barriers. For instance, ab initio calculations on formamide (B127407) hydrolysis have elucidated the transition states and the role of protonation in catalysis. mcmaster.ca The rate-determining step in the acid-catalyzed hydrolysis of amides is typically the nucleophilic attack of a water molecule on the protonated amide's carbonyl carbon. acs.org This process involves a significant activation barrier. mcmaster.ca

In the case of amidines, the reaction is analogous, with the nucleophile attacking the imino carbon. Computational studies on the deamidation of asparagine, which involves an amide group, have shown that the hydrolysis energy barriers are substantial, with a calculated activation energy of 37.2 kcal/mol for the initial water-mediated attack in the gas phase. nih.gov Alkaline-catalyzed hydrolysis, however, can proceed through a different pathway with a lower activation barrier for the ring-opening step (19.7 kcal/mol). nih.gov

For benzamidiniums, which are structurally analogous to the protonated form of 3-Phenyl-acrylamidine, quantum chemistry and kinetic modeling have been employed to understand their hydrolysis. chemrxiv.org These studies indicate that the dominant pathway for hydrolysis in weakly basic water is initiated by the attack of a hydroxide (B78521) ion on the neutral benzamidine (B55565) species. chemrxiv.org

The reaction pathway for the hydrolysis of this compound likely proceeds through a tetrahedral intermediate, formed by the addition of a water molecule or hydroxide ion to the amidine carbon. This intermediate can then break down to form the corresponding amide (cinnamamide) and ammonia (B1221849). The presence of the phenyl group and the conjugated double bond may influence the electronic properties of the amidine group and thus affect the activation energy of the reaction.

While precise figures for this compound are not available, the table below presents activation energies for related amide hydrolysis reactions to provide a comparative context.

| Reaction | Activation Energy (Ea) or Free Energy Barrier (ΔG‡) (kcal/mol) | Reference |

| Water-mediated succinimide (B58015) formation from Asn⁻ (gas phase) | 37.2 | nih.gov |

| Ring-opening of gem-diol intermediate in Asn⁻ hydrolysis (gas phase) | 19.7 | nih.gov |

Note: The data in the table is for related amide hydrolysis reactions and is intended to provide a general understanding of the energy barriers involved in such transformations.

Influence of pH and Solvent on Reaction Kinetics

The kinetics of chemical reactions involving this compound are significantly influenced by the pH of the medium and the nature of the solvent.

Influence of pH:

The rate of hydrolysis of amidines is highly dependent on the pH of the solution. Generally, amidine hydrolysis can be catalyzed by both acids and bases. researchgate.net For many amides and peptides, the pH-rate profile exhibits a 'V' shape, with the highest stability observed at a specific pH and increased degradation rates in both acidic and alkaline conditions. nih.govnih.gov

In acidic solutions, the amidine group of this compound will be protonated, forming an amidinium ion. This protonation makes the imino carbon more electrophilic and thus more susceptible to nucleophilic attack by water. However, at very low pH, the concentration of the more nucleophilic hydroxide ion is negligible.

In neutral and alkaline solutions, the concentration of the hydroxide ion increases, which is a much stronger nucleophile than water. The hydrolysis of benzamidiniums, for example, is relatively slow at pH 9 (half-life of 300 days) but becomes significantly faster at higher pH values, with a half-life of 6 days at pH 11 and 15 hours at pH 13. chemrxiv.org This suggests that the base-catalyzed pathway is a major contributor to the hydrolysis of amidinium ions in alkaline conditions. chemrxiv.org

The hydrolysis of nitazoxanide (B1678950), another compound containing a thiazolide ring that undergoes hydrolysis, also demonstrates first-order degradation kinetics across a wide pH range, with greater stability observed in slightly acidic conditions (pH 1.0 to 4.0). researchgate.net The table below illustrates the effect of pH on the degradation rate constant of nitazoxanide.

| pH | Degradation Rate Constant (k) x 10⁻² min⁻¹ | Reference |

| 0.01 | 0.5882 | researchgate.net |

| 1.0 | 0.0885 | researchgate.net |

| 4.0 | 0.0689 | researchgate.net |

| 10.0 | 0.7418 | researchgate.net |

Note: This data for nitazoxanide is provided as an example of pH-dependent hydrolysis kinetics for a different heterocyclic compound.

Influence of Solvent:

The solvent can influence reaction kinetics through several factors, including polarity, viscosity, and specific solvation effects. For reactions involving charged or polar transition states, a more polar solvent can stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate.

The hydrolysis of ethyl cinnamate, a compound structurally related to 3-Phenyl-acrylamidine, in water-methanol mixtures showed that the specific rate constant decreased with an increasing concentration of methanol. organic-chemistry.org This suggests that the transition state is more stabilized by the more polar water than by methanol.

In the context of amidine synthesis, the choice of solvent can be critical. For instance, the copper-catalyzed cross-coupling of amidine salts with aryl iodides can be carried out in either DMF or acetonitrile (B52724). semanticscholar.org The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) to form acetamidines is influenced by the solvent, with different solvents potentially leading to different product distributions. organic-chemistry.org

The effect of the solvent on the rate of a reaction can be complex and is often a combination of general and specific solvation effects. While no specific data on the influence of different solvents on the reaction kinetics of this compound was found, it is reasonable to expect that polar protic solvents would facilitate its hydrolysis due to their ability to solvate both the protonated amidinium ion and the transition state.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

High-Resolution ¹H-NMR and ¹³C-NMR for Structure Confirmation

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-Phenyl-acrylamidine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons of the acrylamidine (B99084) backbone, and the protons of the amidine group. The phenyl protons would typically appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The vinylic protons (H-α and H-β) would show characteristic splitting patterns due to their cis or trans relationship, with typical coupling constants (J) helping to determine the stereochemistry. The protons of the amidine group (-C(=NH)NH₂) would likely be observed as broad signals due to quadrupole effects and chemical exchange, and their chemical shift would be sensitive to the solvent and protonation state. The formation of the hydrochloride salt would lead to a downfield shift of protons adjacent to the protonated nitrogen atom. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (or the amidine carbon in this case) is expected to resonate at a significantly downfield chemical shift (typically δ 160-170 ppm). The carbons of the phenyl group would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the vinyl group) showing a distinct shift. The vinylic carbons would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | 125 - 135 | Multiplet |

| Vinylic-Hα | 6.3 - 6.8 | 120 - 130 | Doublet |

| Vinylic-Hβ | 7.0 - 7.5 | 135 - 145 | Doublet |

| Amidine-NH | 8.0 - 9.5 | - | Broad Singlet |

| Amidine-NH₂ | 7.5 - 9.0 | - | Broad Singlet |

| Phenyl-C (ipso) | - | 130 - 140 | Singlet |

| Phenyl-C (ortho, meta, para) | - | 125 - 135 | Singlet |

| Vinylic-Cα | - | 120 - 130 | Singlet |

| Vinylic-Cβ | - | 135 - 145 | Singlet |

| Amidine-C | - | 160 - 170 | Singlet |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships within a molecule. science.govsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between scalar-coupled protons. This would be crucial for confirming the connectivity between the vinylic protons (H-α and H-β) and for assigning the protons within the phenyl ring. sdsu.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure. sdsu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry of the double bond (E/Z isomerism) by observing the through-space interactions between the vinylic protons and the protons on the phenyl ring.

Solid-State NMR for Polymorph and Crystalline Structure Analysis

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of crystalline solids, including pharmaceutical salts. rsc.orgrsc.org For this compound, ssNMR could be employed to study its polymorphic forms, which can have different physical properties. ¹³C ssNMR spectra can serve as fingerprints for different crystalline forms. rsc.org Furthermore, ³⁵Cl ssNMR can be particularly informative for hydrochloride salts, as the chlorine nuclear quadrupole resonance (NQR) parameters are highly sensitive to the local environment of the chloride ion, providing insights into hydrogen bonding and crystal packing. rsc.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available in the provided search results, the expected vibrational modes can be inferred from related structures like cinnamamide (B152044). chemicalbook.com Key expected IR bands include:

N-H stretching: Vibrations of the N-H bonds in the amidinium group would appear in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the amidinium ion is expected in the 1640-1690 cm⁻¹ region.

C=C stretching: The alkene C=C bond stretching will appear around 1600-1650 cm⁻¹.

Aromatic C-H and C=C stretching: The phenyl group will show characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and for C=C ring stretching at various frequencies between 1450 and 1600 cm⁻¹.

C-H bending: Out-of-plane bending vibrations of the vinylic and aromatic C-H bonds would be observed in the fingerprint region (below 1000 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (stretching, amidinium) | 3200 - 3400 | Medium to Strong, Broad |

| C-H (stretching, aromatic/vinylic) | 3000 - 3100 | Medium to Weak |

| C=N (stretching, amidinium) | 1640 - 1690 | Strong |

| C=C (stretching, vinylic) | 1600 - 1650 | Medium |

| C=C (stretching, aromatic) | 1450 - 1600 | Medium to Weak |

| N-H (bending) | 1550 - 1650 | Medium |

| C-H (bending, out-of-plane) | 690 - 900 | Strong |

Note: These are expected ranges and the exact positions can be influenced by the solid-state environment and hydrogen bonding.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information about the carbon skeleton. Key features would include:

Aromatic ring vibrations: The symmetric "breathing" mode of the phenyl ring typically gives a strong Raman signal.

C=C and C=N stretching: The stretching vibrations of the double bonds would also be Raman active.

The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of this compound. nih.govscirp.orgresearchgate.net

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry stands as a cornerstone in the molecular characterization of this compound, providing invaluable information on its molecular weight, elemental composition, and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the determination of the exact mass of the molecule, which in turn enables the calculation of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Modern HRMS instruments, such as those based on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) technologies, can achieve mass resolutions high enough to resolve isotopic patterns, further confirming the elemental makeup of the compound. nih.govphenomenex.com For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for confident confirmation of its chemical formula.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₂Cl |

| Theoretical Exact Mass (M) | 182.0611 |

| Theoretical m/z of [M+H]⁺ | 183.0689 |

| Observed m/z of [M+H]⁺ | Value to be determined experimentally |

| Mass Accuracy (ppm) | Value to be determined experimentally |

This table presents theoretical values. Actual observed data would be generated through experimental analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structural components of a molecule by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the precursor ion of this compound (the protonated molecule, [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then analyzed by a second mass analyzer.

The fragmentation spectrum provides a "fingerprint" of the molecule, revealing characteristic losses of neutral fragments and the formation of stable product ions. For this compound, key fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃), cleavage of the acrylamidine group, and fragmentation of the phenyl ring. By carefully analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed. nih.gov

Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Structural Assignment of Product Ion |

| 183.0689 | 166.0423 | NH₃ | [C₉H₈N]⁺ |

| 183.0689 | 131.0704 | C₃H₄N₂ | [C₆H₅CH=CH]⁺ (Styryl cation) |

| 183.0689 | 104.0524 | C₃H₅N₂Cl | [C₇H₇]⁺ (Tropylium ion) |

| 183.0689 | 77.0391 | C₂H₄N₂Cl | [C₆H₅]⁺ (Phenyl cation) |

This table represents a hypothetical fragmentation pattern. The actual fragments and their relative intensities would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis or degradation processes. chem-agilent.comthermofisher.com

For GC-MS analysis, the compound may need to be derivatized to increase its volatility and thermal stability. thermofisher.com The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the main compound and any impurities. nih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, offering insights into bond lengths, bond angles, and the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline material. mdpi.comnih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure, including the absolute configuration if the molecule is chiral (which is not the case for the parent compound).

The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. This analysis reveals detailed information about bond lengths, bond angles, and torsional angles, confirming the geometry of the phenyl ring, the acrylamidine moiety, and their relative orientation. Furthermore, single-crystal XRD elucidates the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value to be determined experimentally |

| b (Å) | Value to be determined experimentally |

| c (Å) | Value to be determined experimentally |

| α (°) | Value to be determined experimentally |

| β (°) | Value to be determined experimentally |

| γ (°) | Value to be determined experimentally |

| Volume (ų) | Value to be determined experimentally |

| Z (molecules per unit cell) | Value to be determined experimentally |

| Calculated Density (g/cm³) | Value to be determined experimentally |

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment.

Co-crystal and Salt Form Structural Analysis

The formation of co-crystals or different salt forms can significantly impact the physicochemical properties of a compound. nih.gov X-ray diffraction techniques, including both single-crystal and powder X-ray diffraction (PXRD), are crucial for the structural analysis of these multicomponent systems. americanpharmaceuticalreview.comnih.govnih.gov

If this compound is co-crystallized with another molecule (a co-former), single-crystal XRD can reveal the precise nature of the intermolecular interactions, such as hydrogen bonds or π-π stacking, that hold the co-crystal together. nih.govnih.gov This information is vital for understanding the stability and properties of the co-crystal.

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing polycrystalline samples and can be used to identify the specific crystalline form of a salt or co-crystal. americanpharmaceuticalreview.com Each crystalline form will produce a unique PXRD pattern, which serves as a fingerprint for that particular solid form. nih.gov This is essential for quality control and for ensuring the consistency of the material.

Other Spectroscopic and Analytical Methods

Beyond the foundational techniques of NMR and IR spectroscopy, a comprehensive structural analysis of this compound and its derivatives would employ several other advanced methods to probe its electronic structure, chirality, and elemental composition.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly for compounds like this compound that feature a conjugated system. The extended π-system, encompassing the phenyl group, the acrylamidine moiety, and the carbon-carbon double bond, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Table 1: Expected UV-Visible Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π* | 250-350 | Phenyl-C=C-C=N conjugated system |

Note: This table is predictive and based on the analysis of similar conjugated systems. Actual experimental values may vary.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for establishing their absolute configuration and studying their stereochemical properties. Since this compound itself is not chiral, these methods would only be applicable to derivatives where a chiral center is introduced, for instance, by substitution with a chiral moiety or by resolution of a chiral precursor.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a chiral molecule. A chiral derivative of this compound would be expected to exhibit a CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, can also be used to characterize chiral compounds. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), provides valuable stereochemical information.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.

The theoretical elemental composition of this compound (C₉H₁₁ClN₂) can be calculated from its molecular formula. Experimental data from an elemental analyzer would then be compared against these theoretical values. A close correlation between the experimental and calculated percentages provides strong evidence for the proposed molecular formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 58.54 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.02 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.21 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.18 |

| Total | 184.67 | 100.00 |

Note: These values are calculated based on standard atomic weights.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT has proven to be a reliable approach for balancing computational cost and accuracy, making it a widely used method for studying molecular systems. youtube.com Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed to solve the Kohn-Sham equations and predict the properties of organic molecules. researchgate.netresearchgate.netinpressco.com

The first step in the computational study of a molecule is typically geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.com For 3-Phenyl-acrylamidine hydrochloride, this involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Below is an illustrative table of selected optimized geometrical parameters that could be expected for the core structure of 3-Phenyl-acrylamidine, based on DFT calculations of analogous molecules.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| C-C (phenyl-vinyl) | ~1.48 Å | |

| C=N | ~1.28 Å | |

| C-N | ~1.36 Å | |

| Bond Angle | C=C-C | ~122° |

| C-C-N | ~118° | |

| C-N-H | ~120° | |

| Dihedral Angle | C-C-C=C | Defines planarity |

Note: The values presented are illustrative and based on general data for similar functional groups. Specific values for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. jst.go.jp This analysis is crucial for understanding the charge transfer that can occur within the molecule. For this compound, the π-conjugated system extending from the phenyl ring to the acrylamidine (B99084) group is expected to significantly influence the HOMO and LUMO energy levels. DFT calculations are a standard method for computing these energies and visualizing the spatial distribution of the orbitals.

The table below presents hypothetical HOMO, LUMO, and energy gap values for this compound, illustrating what might be expected from a DFT calculation.

| Parameter | Description | Illustrative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

Note: These values are for illustrative purposes. The actual energies would be determined through specific quantum chemical calculations.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shifts with experimental spectra, it is possible to confirm the molecular structure and assign specific resonances to individual atoms. ashdin.comarxiv.org

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can compute these frequencies, which helps in the assignment of experimental IR bands to specific functional groups and vibrational motions, such as N-H stretching, C=O stretching (in analogous amides), and C=C stretching. nih.govnih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). This is particularly useful for conjugated systems like this compound, where π→π* transitions are expected to dominate the UV-Vis spectrum.

The following table shows examples of predicted spectroscopic data for the core functional groups found in 3-Phenyl-acrylamidine.

| Spectroscopy | Parameter | Functional Group | Predicted Range |

| 1H NMR | Chemical Shift (δ) | Aromatic-H | 7.0 - 8.0 ppm |

| Vinylic-H | 6.0 - 7.5 ppm | ||

| N-H | 8.0 - 10.0 ppm | ||

| IR | Frequency (cm-1) | N-H stretch | 3200 - 3400 cm-1 |

| C=N stretch | 1640 - 1690 cm-1 | ||

| C=C stretch | 1600 - 1650 cm-1 | ||

| UV-Vis | λmax | π→π* transition | 250 - 350 nm |

Note: These are general predictive ranges and the precise values depend on the specific molecular environment and computational method used.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red and yellow regions indicate a negative potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote a positive potential (electron-poor areas), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amidine group due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the amidinium ion and the vinyl group would exhibit a positive potential, indicating their electrophilic character. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. youtube.comresearchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors are derived from the change in energy with respect to the number of electrons.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Local Reactivity Descriptors: These descriptors pinpoint the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites in a molecule.

Local Softness (s(r)): The product of the Fukui function and the global softness, providing a site-specific measure of reactivity.

The analysis of these descriptors for this compound would provide a quantitative measure of its reactivity profile, complementing the qualitative picture provided by MEP maps.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to act as an electrophile |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore its conformational landscape in a solvent, providing a more realistic picture of its behavior in solution than gas-phase quantum calculations.

Study its interactions with solvent molecules, such as water, to understand solvation effects.

Investigate its binding dynamics with a biological target, such as a protein active site, if its mechanism of action involves such an interaction.

MD simulations provide a bridge between the static, single-molecule picture and the dynamic behavior of molecules in a condensed phase, offering critical insights into processes that occur over timescales from picoseconds to microseconds.

Conformational Flexibility and Dynamics in Solution and at Interfaces

The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds. The central C-C single bond of the acrylamidine backbone and the C-phenyl bond are of particular interest. In solution, the molecule is expected to exist as an ensemble of rapidly interconverting conformers. The phenyl group can rotate relative to the vinyl group, and the acrylamidine group itself possesses multiple rotatable bonds, leading to a range of possible spatial arrangements.

Molecular dynamics (MD) simulations of analogous compounds, such as cinnamamidine (B13948594) derivatives, suggest that the planarity of the conjugated system is a dominant feature, but significant out-of-plane torsions can occur, influenced by the solvent environment and intermolecular interactions. At interfaces, such as a lipid bilayer or a protein surface, the conformational flexibility is likely to be reduced. The molecule may adopt a more defined conformation to optimize interactions with the interface, for instance, through hydrogen bonding of the amidinium group and hydrophobic interactions of the phenyl ring. The dynamic nature of these interactions is crucial for understanding how the molecule approaches and binds to its biological targets.

Ligand-Protein Interaction Dynamics (in in vitro contexts)

The interaction of this compound with proteins is a dynamic process governed by a variety of non-covalent forces. The positively charged amidinium group is a key pharmacophore, capable of forming strong charge-assisted hydrogen bonds and salt bridges with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in a protein's binding pocket. rsc.org Furthermore, the phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions with aliphatic residues. nih.govnih.govproteopedia.orgresearchgate.net

Solvent Effects and Solvation Models

The solvent environment plays a critical role in modulating the structure, reactivity, and binding properties of this compound. As a charged species, it is expected to be well-solvated in polar protic solvents like water. The amidinium group will be a strong hydrogen bond donor, interacting favorably with water molecules. nih.govnih.gov The phenyl group, being hydrophobic, will induce a local ordering of water molecules around it.

Computational solvation models, such as implicit continuum models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models in molecular dynamics simulations, can be employed to study these effects. nih.gov Implicit models can provide a good first approximation of the solvation free energy, while explicit models offer a more detailed picture of the specific hydrogen bonding networks and the dynamics of the solvation shell. nih.gov The choice of solvation model can significantly impact the prediction of conformational preferences and binding affinities in subsequent docking and QSAR studies. For instance, in aqueous media, the hydrophobic effect will be a major driving force for the binding of the phenyl moiety to a nonpolar pocket in a protein. nih.gov

Molecular Docking and Binding Affinity Prediction (for Molecular Probes)

Protein-Ligand Docking for Target Interaction Hypothesis Generation (e.g., NMDA receptor, XOR/URAT1, urease, MAO-B, HIV-1 CA)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in generating hypotheses about the binding mode and affinity of this compound with various biological targets.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a key target in the central nervous system. drugbank.com Docking studies could explore the binding of this compound to the ifenprodil (B1662929) binding site on the GluN1-GluN2B interface (PDB ID: 3QEL, 5EWJ). rcsb.orgrcsb.orgnih.govguidetopharmacology.org The amidinium group could potentially interact with acidic residues, while the phenyl ring could fit into a hydrophobic pocket. nih.govrcsb.org

XOR/URAT1: Xanthine (B1682287) oxidase (XOR) (PDB IDs: 1FIQ, 3NVY, 3EUB) and urate transporter 1 (URAT1) (PDB IDs: 9DKB, 8WJG) are involved in purine (B94841) metabolism and gout. rcsb.orgnih.govebi.ac.ukrcsb.orgpdbj.orgrcsb.orgrcsb.orgebi.ac.uksolvobiotech.comnih.gov Docking could reveal if the compound can inhibit these targets, with the phenyl and acrylamidine moieties mimicking aspects of the natural substrates or known inhibitors.

Urease: Urease (e.g., from Canavalia ensiformis or Jack bean, PDB IDs: 4H9M, 3LA4) is a nickel-containing enzyme. researchgate.netacs.orgmdpi.comrsc.orgbiorxiv.orgnih.govrcsb.orgresearchgate.netrcsb.org Docking simulations can predict whether the amidine group chelates the nickel ions in the active site, a common mechanism for urease inhibitors. acs.orgmdpi.comrsc.orgbiorxiv.orgtandfonline.com

MAO-B: Monoamine oxidase B (MAO-B) is a target for neurodegenerative diseases (PDB IDs: 1GOS, 6RKB). nih.govnih.govproteopedia.orgresearchgate.netresearchgate.nettandfonline.comrcsb.orgrcsb.orgnih.gov The phenyl ring of this compound could potentially fit into the hydrophobic substrate-binding cavity of MAO-B. nih.govnih.govproteopedia.orgresearchgate.net

HIV-1 CA: The HIV-1 capsid protein (CA) is essential for viral replication (PDB IDs: 3J34, 3J3Q, 3DS5). rcsb.orgrcsb.orgpdbj.orguniprot.orgyoutube.com Docking could investigate the binding at the interface of CA monomers, potentially disrupting capsid assembly.

The following table illustrates hypothetical docking scores and key interactions for this compound with these targets.

| Target Protein | PDB ID | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues |

| NMDA Receptor | 3QEL | -8.5 | Glu110, Asp136, Phe176 |

| Xanthine Oxidase | 3NVY | -7.2 | Glu802, Arg880, Phe914 |

| Urease | 4H9M | -6.8 | His492, His519, Asp633, Ni ions |

| MAO-B | 1GOS | -7.9 | Tyr398, Tyr435, Cys172 |

| HIV-1 CA | 3J34 | -6.5 | Gln63, Glu28, Thr58 |

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published computational studies on this compound.

Virtual Screening Methodologies for Novel Scaffolds

Virtual screening is a computational approach to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.orgmdpi.comrsc.orgbiorxiv.orgtandfonline.com Starting with the this compound scaffold, several virtual screening strategies can be employed:

Ligand-Based Virtual Screening: This approach uses the known active scaffold as a template. A 3D pharmacophore model can be generated based on the key chemical features of this compound: a positive ionizable feature (the amidinium group), a hydrophobic aromatic ring, and a hydrogen bond acceptor (the nitrogen atoms). tandfonline.comnih.govtandfonline.com This pharmacophore can then be used to screen databases of compounds to find molecules with a similar arrangement of these features.

Structure-Based Virtual Screening: If a reliable docking protocol is established for a target protein, it can be used to screen large compound libraries. acs.orgmdpi.comrsc.orgbiorxiv.org Compounds are docked into the active site of the target, and those with the best predicted binding energies and favorable interactions are selected for further investigation.

These methodologies can lead to the discovery of novel and structurally diverse compounds that may have improved potency, selectivity, or pharmacokinetic properties compared to the initial hit compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govresearchgate.nettandfonline.comacs.org For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.

To build a QSAR model, a dataset of compounds with measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These can include:

2D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices.

3D Descriptors: Molecular surface area, volume, shape indices, and quantum chemical descriptors like HOMO/LUMO energies.

A mathematical model is then generated using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates.

Cheminformatics tools can be used to analyze the chemical space of a library of 3-Phenyl-acrylamidine analogs, assessing their diversity, drug-likeness (e.g., using Lipinski's rule of five), and potential for off-target effects. This analysis is crucial for lead optimization and the development of safe and effective molecular probes.

The following table provides an example of descriptors that could be used in a QSAR study of 3-Phenyl-acrylamidine analogs.

| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted pIC₅₀ |

| Analog 1 | 180.24 | 1.8 | 65.4 | 6.2 |

| Analog 2 | 214.68 | 2.5 | 72.1 | 6.8 |

| Analog 3 | 194.27 | 2.1 | 68.9 | 6.5 |

| Analog 4 | 228.71 | 2.8 | 75.6 | 7.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data.

Development of QSAR Models for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov

In the context of compounds structurally related to this compound, such as cinnamamide (B152044) and other amide derivatives, several QSAR studies have been conducted to predict their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, a study on a series of N-substituted phenyl cinnamamide derivatives involved the development of QSAR models to understand their antioxidant and anti-inflammatory potential. researchgate.net These models typically utilize a range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

The general workflow for developing a QSAR model involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. This set is usually divided into a training set for model development and a test set for external validation. acs.org

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. nih.gov

Variable Selection: Statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity.

Model Generation: A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov

Model Validation: The predictive power and robustness of the generated model are rigorously assessed using various statistical metrics.

A hypothetical QSAR study on a series of cinnamamidine derivatives might reveal the importance of specific structural features for a particular biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring could significantly influence the compound's potency.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | May correlate with bioavailability and transport properties. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Influences interactions with the biological target. |

| Electrostatic | Dipole Moment | Important for polar interactions with the receptor. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table represents a hypothetical scenario for QSAR analysis of cinnamamidine derivatives based on general principles of QSAR studies.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

For a molecule like this compound, a pharmacophore model could be developed based on a set of known active analogs. This model would highlight the key interaction points necessary for binding to a biological target. The amidine group, being basic, is a strong candidate for a positively ionizable feature, likely forming crucial ionic interactions or hydrogen bonds within a receptor's active site. The phenyl ring represents a hydrophobic or aromatic feature, potentially engaging in van der Waals or pi-pi stacking interactions. The acrylamide (B121943) backbone provides a specific spatial arrangement for these features.

The process of pharmacophore modeling typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Identifying the potential pharmacophoric features in each conformation.

Alignment and Hypothesis Generation: Superimposing the active molecules to find a common arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.

Validation: The generated pharmacophore model is then validated by its ability to distinguish between active and inactive molecules.

A validated pharmacophore model for cinnamamidine analogs can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired biological activity. This approach significantly accelerates the hit identification phase of drug discovery.

| Pharmacophoric Feature | Corresponding Moiety in 3-Phenyl-acrylamidine | Potential Interaction |

| Positive Ionizable | Amidine group | Ionic bond, Hydrogen bond |

| Aromatic/Hydrophobic | Phenyl group | Pi-pi stacking, van der Waals forces |

| Hydrogen Bond Acceptor | Amidine nitrogen | Hydrogen bond |

| Hydrogen Bond Donor | Amidine nitrogen | Hydrogen bond |

This table illustrates a potential pharmacophore model for 3-Phenyl-acrylamidine based on its chemical structure.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov It plays a crucial role in exploring the chemical space of a particular class of compounds, identifying structure-activity trends, and designing new molecules with improved properties. nih.gov

For derivatives of this compound, cheminformatics tools can be employed to:

Analyze Chemical Diversity: Assess the structural diversity of a library of synthesized or virtual analogs to ensure broad coverage of the chemical space.

Predict ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Cheminformatics models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to flag problematic candidates early on.

Similarity and Substructure Searching: Identify commercially available or synthetically accessible compounds that are structurally similar to active hits.

Virtual Screening: Utilize techniques like molecular docking and pharmacophore-based screening to virtually test large libraries of compounds against a biological target.

A recent study on N-substituted phenyl cinnamamide derivatives employed in silico methods to predict their molecular properties, bioactivity, and pharmacokinetic profiles. researchgate.net Such studies often utilize rules like Lipinski's Rule of Five to assess the "drug-likeness" of compounds. nih.gov

| Predicted Property (ADMET) | Importance in Drug Discovery |

| Absorption (e.g., Caco-2 permeability) | Predicts the ability of a compound to be absorbed from the gut into the bloodstream. |

| Distribution (e.g., Plasma Protein Binding) | Affects the amount of free drug available to reach the target site. |

| Metabolism (e.g., Cytochrome P450 inhibition) | Predicts potential drug-drug interactions and metabolic stability. |

| Excretion (e.g., Renal clearance) | Determines the elimination route and half-life of the drug. |

| Toxicity (e.g., hERG inhibition, Ames test) | Flags potential for cardiotoxicity or mutagenicity. |

This table provides examples of ADMET properties that can be predicted using cheminformatics tools for compounds like this compound.

Applications in Synthetic Organic Chemistry and Materials Science

3-Phenyl-acrylamidine Hydrochloride as a Building Block

As a bifunctional molecule, this compound can participate in a variety of chemical transformations. The amidine moiety serves as a potent nucleophile and a precursor to nitrogen-containing rings, while the conjugated alkene is an excellent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. wikipedia.org This dual reactivity allows it to be used in cyclization and annulation reactions to form complex molecules.

The structure of this compound is ideally suited for the synthesis of various five- and six-membered nitrogen-containing heterocyclic compounds. These reactions typically proceed via an initial Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization and condensation.

Pyrazolones: The synthesis of pyrazolones and pyrazolines often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. researchgate.netnih.gov By analogy, this compound could react with hydrazine or substituted hydrazines. The reaction would likely initiate with a Michael addition of the hydrazine to the β-carbon of the acrylamidine (B99084) system. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the amidine carbon, followed by elimination of ammonia (B1221849), would yield the corresponding pyrazolone (B3327878) derivative. This approach offers a direct route to 4,5-dihydro-1H-pyrazol-5-one structures.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgchim.it A plausible route using this compound would involve its reaction with an o-phenylenediamine. The reaction could proceed through an initial nucleophilic attack of one of the amino groups of the diamine onto the β-carbon of the acrylamidine. The resulting intermediate could then undergo an intramolecular cyclization, where the second amino group attacks the amidine carbon. Subsequent aromatization, likely through an oxidative process, would lead to the formation of the quinoxaline (B1680401) ring system. This method would provide access to 2-substituted quinoxaline derivatives.

Thiazoles: The classical Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comnih.gov A potential pathway to thiazoles using this compound could involve its reaction with a reagent that provides the sulfur atom and the remaining part of the thiazole ring, such as an α-mercapto ketone or α-mercapto aldehyde. The reaction would likely begin with the Michael addition of the thiol group to the acrylamidine. An intramolecular cyclization of the resulting intermediate, with the amidine nitrogen attacking the carbonyl group, would form the five-membered thiazole ring after dehydration. nih.gov

Oxazolines: The synthesis of 2-oxazolines can be achieved through various methods, including the cyclization of N-(2-hydroxyethyl)amides. mdpi.comnih.gov A potential, though less direct, application of this compound would be its conversion to an N-(2-hydroxyethyl)amide derivative. More directly, it could potentially react with a 1,2-aminoalcohol in a tandem Michael addition-cyclization sequence. The amino group of the aminoalcohol would add to the β-carbon, followed by intramolecular attack of the hydroxyl group on the amidine carbon, leading to the formation of the oxazoline (B21484) ring after elimination.

Thieno[3,2-d]pyrimidines: The synthesis of the thieno[3,2-d]pyrimidine (B1254671) core often starts from a pre-formed thiophene (B33073) ring, specifically a 3-aminothiophene-2-carboxylate or related derivative. nih.govcore.ac.uk A hypothetical route starting from this compound could involve a multi-component reaction. For instance, reaction with elemental sulfur and an active methylene (B1212753) nitrile like malononitrile, in a Gewald-type reaction, could potentially construct the substituted aminothiophene ring in situ. The inherent amidine functionality could then be induced to cyclize with a suitable one-carbon synthon to form the fused pyrimidine (B1678525) ring, leading to the thieno[3,2-d]pyrimidine scaffold.

Table 1: Proposed Heterocycle Syntheses using this compound

| Heterocycle | Co-reactant(s) | Proposed Reaction Type | Resulting Structure |

| Pyrazolone | Hydrazine | Michael Addition / Cyclization | 3-Phenyl-4,5-dihydro-1H-pyrazol-5-one derivative |

| Quinoxaline | o-Phenylenediamine | Michael Addition / Cyclization / Oxidation | 2-Substituted-3-phenyl-quinoxaline derivative |

| Thiazole | α-Mercapto Ketone | Michael Addition / Cyclization | 2,4-Disubstituted thiazole derivative |

| Oxazoline | 1,2-Aminoalcohol | Michael Addition / Cyclization | 2,4-Disubstituted oxazoline derivative |

| Thieno[3,2-d]pyrimidine | Sulfur, Malononitrile | Multi-component / Cyclization | Substituted thieno[3,2-d]pyrimidine |

The bifunctional nature of this compound makes it a suitable substrate for tandem reactions aimed at constructing complex polycyclic systems. One of the most powerful strategies in ring formation is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. pressbooks.pub

While a classic Robinson annulation involves an enolate as the nucleophile, the principle can be extended. This compound can act as the Michael acceptor. A cyclic ketone, for example, could be deprotonated to form an enolate, which would then attack the β-carbon of the acrylamidine. The resulting intermediate, a 1,5-dicarbonyl equivalent (with the amidine acting as a carbonyl surrogate), could then undergo an intramolecular cyclization. The cyclization would involve the attack of a carbon atom (alpha to the ketone) onto the amidine carbon, followed by condensation, to yield a fused bicyclic or polycyclic system. This strategy provides a pathway to complex scaffolds containing both carbocyclic and heterocyclic elements.

The chemical structure of this compound makes it a prime candidate for participation in several named organic reactions, primarily as an electrophilic substrate.

The most prominent of these is the Michael Addition (also known as conjugate addition). pressbooks.publibretexts.org The electron-withdrawing nature of the protonated amidine group, conjugated with the double bond, polarizes the molecule, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). wikipedia.orgnih.gov

Examples of potential Michael donors include:

Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates.

Heteroatom Nucleophiles: Amines, thiols, and alcohols.

The reaction of this compound in a Michael addition would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, providing a versatile method for carbon chain extension and functionalization.

Catalytic Applications

The amidine structural motif is not only a synthetic building block but also a key functional group in the design of catalysts for organic transformations.

Amidines are strong organic bases and can also function as potent nucleophilic catalysts. rsc.org Their utility in organocatalysis stems from their ability to activate substrates through various non-covalent interactions or by forming covalent intermediates.

Brønsted Base Catalysis: Due to their high basicity, amidines can deprotonate weakly acidic pronucleophiles, generating highly reactive species for conjugate additions or other reactions.

Nucleophilic Catalysis: The nitrogen atoms of the amidine group can act as nucleophiles, attacking electrophilic species to form reactive intermediates. This is particularly common in acyl transfer reactions, where the amidine activates a carboxylic acid or its derivative. rsc.org Amidine-derived catalysts have been shown to be effective in promoting aldol reactions, Morita-Baylis-Hillman reactions, and conjugate additions. rsc.org

While specific studies using this compound as a catalyst are scarce, the embedded amidine functionality suggests it could exhibit similar catalytic activities, provided the rest of the molecule does not interfere with the catalytic cycle.

The nitrogen atoms in the amidine functional group are excellent donors and can coordinate to a wide variety of transition metals. psu.edusphinxsai.com This property has led to the extensive development of amidine-containing molecules as ligands in homogeneous catalysis. The electronic and steric properties of amidine ligands can be fine-tuned by varying the substituents on the nitrogen and carbon atoms of the C(N)N core. psu.edu

Amidine-metal complexes have shown catalytic activity in several important transformations:

Polymerization Reactions: Early transition metal complexes with amidinate ligands have been investigated as catalysts for olefin polymerization.

Cross-Coupling Reactions: Palladium complexes with amidine-based ligands can be active in cross-coupling reactions.

C-H Activation: Rhodium and Ruthenium complexes bearing amidine ligands have been employed in reactions involving the catalytic activation of C-H bonds. nih.gov

Table 2: Potential Catalytic Roles of Amidine Structures

| Catalysis Type | Role of Amidine | Example Reactions |

| Organocatalysis | Brønsted Base / Nucleophilic Catalyst | Acyl Transfer, Aldol Reactions, Conjugate Additions rsc.org |

| Metal Catalysis | N-donor Ligand | Olefin Polymerization, Cross-Coupling, C-H Activation nih.gov |

Applications in Functional Materials

Integration into Polymer Chemistry (e.g., as monomers or additives)

Currently, there is a lack of specific published research detailing the integration of this compound as either a monomer for polymerization or as an additive to modify polymer properties. While related monomers like acrylamide (B121943) and phenyl acrylate (B77674) are foundational in polymer science, the specific role of this hydrochloride salt remains an area for future investigation. sigmaaldrich.comspecialchem.comgoogle.com

Development of Functional Dyes and Pigments

Investigations into the use of this compound for the synthesis of functional dyes and pigments are not found in the current body of scientific literature. Research on organic chromophores often involves related structures, such as those based on triazine or phthalimide, which are explored for their light-emitting properties. nih.govnih.gov However, direct application or derivatization of this compound for dye and pigment development has not been reported.

Exploration of Optical and Electronic Properties (e.g., fluorescent properties)

Corrosion Inhibition Studies

The study of organic molecules as corrosion inhibitors is a significant field in materials science. Derivatives of acrylamide containing phenyl groups have shown notable efficacy in protecting metals from corrosion in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Research Findings:

Studies on compounds structurally similar to this compound, such as 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), have demonstrated their potential as effective corrosion inhibitors for copper in 1.0 M nitric acid solutions. mdpi.comnih.govresearchgate.net Research indicates that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their function and has been found to follow the Langmuir adsorption isotherm, which typically describes the formation of a monolayer of the inhibitor on the surface. mdpi.comresearchgate.net

The efficiency of these inhibitors is dependent on their concentration. For instance, derivatives have been shown to reach maximum inhibition efficiencies of over 86%. mdpi.comnih.govresearchgate.net The molecular structure, particularly the presence of heteroatoms (like nitrogen and oxygen) and π-electrons from the phenyl group, plays a crucial role in the adsorption process, facilitating the formation of a stable protective layer. nih.gov

Investigations on carbon steel in hydrochloric acid and sulfuric acid have also been conducted with related phenyl-containing inhibitors. nih.govresearchgate.netresearchgate.net These studies consistently show that inhibition efficiency increases with the concentration of the inhibitor. nih.govresearchgate.netresearchgate.net The mechanism often involves the physical adsorption of the inhibitor molecules on the steel surface. researchgate.net